Glisoprenin B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Glisoprenin B is a natural product found in Gliocladium and Sphaerostilbella with data available.

Scientific Research Applications

Inhibition of Cholesterol Absorption

One of the significant applications of Glisoprenin B is its ability to inhibit cholesterol absorption. In an in vivo study involving hamsters, this compound was administered orally at a dosage of 50 mg/kg, resulting in a 25% reduction in cholesterol absorption from the intestines. This effect is attributed to its role as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), which is crucial in cholesterol metabolism .

Cytotoxicity and Selectivity

This compound exhibits selective cytotoxicity against certain cell types. In enzyme assays using rat liver microsomes, it demonstrated an IC50 value of 61 µM, indicating moderate potency as an ACAT inhibitor. Comparatively, Glisoprenin A had an IC50 value of 46 µM . The cytotoxicity profile suggests that while this compound has therapeutic potential, its safety and efficacy must be thoroughly evaluated in clinical settings.

Applications in Plant Pathology

Inhibition of Pathogen Development

Research has indicated that this compound may also play a role in plant pathology by inhibiting the development of fungal pathogens. It has been observed to interfere with appressorium formation in Magnaporthe grisea, a pathogen responsible for rice blast disease. This interference occurs on hydrophobic surfaces, suggesting that this compound could be utilized as a biocontrol agent in agricultural settings to manage fungal infections .

Table: Summary of Research Findings on this compound

Chemical Reactions Analysis

Biochemical Mechanisms of Action

Glisoprenin B primarily functions through ACAT inhibition , targeting both ACAT1 and ACAT2 isozymes. Key mechanisms include:

-

Enzyme Inhibition : Exhibits an IC<sub>50</sub> of 0.57 µM in J774 macrophage cell assays, with a cytotoxicity CD<sub>50</sub> of 5.2 µM (CD<sub>50</sub>/IC<sub>50</sub> = 9.1) .

-

Cholesterol Absorption Reduction : In vivo studies in hamsters show a 25% inhibition of intestinal cholesterol absorption at 50 mg/kg oral administration .

Table 1: Comparative ACAT Inhibition Profile

| Compound | Microsomal IC<sub>50</sub> (µM) | Cell-Based IC<sub>50</sub> (µM) | Cytotoxicity CD<sub>50</sub> (µM) |

|---|---|---|---|

| Glisoprenin A | 46 | 1.2 | 14.0 |

| This compound | 61 | 0.57 | 5.2 |

Data sourced from enzyme and cell-based assays using rat liver microsomes and J774 macrophages .

Structural Elucidation and Reactivity

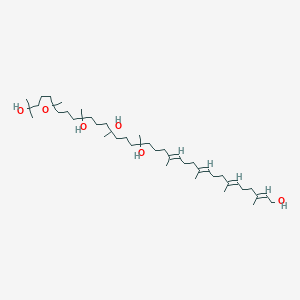

This compound is an oxidatively modified derivative of Glisoprenin A, characterized by:

-

Molecular Formula : C<sub>45</sub>H<sub>82</sub>NO<sub>5</sub> (molecular weight 702.62) .

-

Functional Groups : Contains hydroxyl and methyl branches, with solubility in organic solvents (methanol, chloroform) but not water .

The oxidative modification alters its interaction with ACAT isozymes, enhancing selectivity for ACAT2 (IC<sub>50</sub> = 10 µM in cell-based assays) compared to ACAT1 (IC<sub>50</sub> = 4.3 µM) .

Biological Interactions and Selectivity

This compound participates in fungal developmental pathways :

-

Appressorium Formation Inhibition : Disrupts Magnaporthe grisea spore germination on hydrophobic surfaces by interfering with signaling pathways .

-

Isozyme Selectivity : Displays stronger inhibition of ACAT2 (associated with intestinal cholesterol absorption) over ACAT1 (liver-specific) .

In Vivo Pharmacological Effects

Key findings from animal models include:

-

Cholesterol-Lowering Activity : 25% reduction in intestinal cholesterol absorption in hamsters at 50 mg/kg .

-

Low Acute Toxicity : CD<sub>50</sub>/IC<sub>50</sub> ratio of 9.1 suggests a favorable therapeutic window compared to Glisoprenin A (ratio = 12.0) .

This compound’s chemical reactivity is defined by its ACAT inhibition and structural relationship to Glisoprenin A. While its synthetic pathways remain underexplored in available literature, its biochemical interactions and in vivo efficacy highlight its potential as a cholesterol-lowering agent. Further studies are needed to elucidate its full metabolic and synthetic pathways.

Properties

CAS No. |

144376-63-6 |

|---|---|

Molecular Formula |

C45H82O6 |

Molecular Weight |

719.1 g/mol |

IUPAC Name |

(2E,6E,10E,14E)-30-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-3,7,11,15,19,23,27-heptamethyltriaconta-2,6,10,14-tetraene-1,19,23,27-tetrol |

InChI |

InChI=1S/C45H82O6/c1-36(18-11-19-37(2)21-13-23-39(4)26-35-46)20-12-22-38(3)24-14-27-42(7,48)28-15-29-43(8,49)30-16-31-44(9,50)32-17-33-45(10)34-25-40(51-45)41(5,6)47/h18,21-22,26,40,46-50H,11-17,19-20,23-25,27-35H2,1-10H3/b36-18+,37-21+,38-22+,39-26+ |

InChI Key |

JVMGRPXMVYGAQN-QYOQUFJESA-N |

SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)CCCC(C)(CCCC(C)(CCCC(C)(CCCC1(CCC(O1)C(C)(C)O)C)O)O)O |

Isomeric SMILES |

C/C(=C\CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/CCCC(C)(CCCC(C)(CCCC(C)(CCCC1(CCC(O1)C(C)(C)O)C)O)O)O |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)CCCC(C)(CCCC(C)(CCCC(C)(CCCC1(CCC(O1)C(C)(C)O)C)O)O)O |

Synonyms |

glisoprenin B |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.